molecular formula C9H9N3 B8675980 5-(1H-pyrrol-1-yl)pyridin-3-amine

5-(1H-pyrrol-1-yl)pyridin-3-amine

Cat. No.: B8675980
M. Wt: 159.19 g/mol
InChI Key: KWMHSSVKJIOUDF-UHFFFAOYSA-N
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Description

5-(1H-pyrrol-1-yl)pyridin-3-amine is a pyridine derivative featuring an amine group at the 3-position and a pyrrole substituent at the 5-position. Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, confers unique electronic and steric properties to the compound.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-pyrrol-1-ylpyridin-3-amine

InChI

InChI=1S/C9H9N3/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H,10H2

InChI Key

KWMHSSVKJIOUDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CN=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Complexity and Electronic Effects

(a) 5-(3-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine (Compound 15)
  • Structure : Incorporates a fused pyrrolo[2,3-b]pyridine moiety and 3,4-dimethoxyphenyl group.
  • Key Differences: The fused bicyclic system increases rigidity and surface area compared to the monocyclic pyrrole in 5-(1H-pyrrol-1-yl)pyridin-3-amine.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (40% yield), indicating challenges in steric hindrance from the bulky substituents .
(b) 5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-amine
  • Structure : Features a methoxy-substituted benzothiazole ring at the 5-position.
  • The methoxy group may improve metabolic stability compared to the unsubstituted pyrrole in the target compound .
(c) N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)
  • Structure : Contains a trifluoromethylphenyl-piperazinyl group and trifluoromethylpyridine.
  • Key Differences : The trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism. The piperazine ring introduces basicity, which could affect blood-brain barrier penetration—a property absent in the simpler pyrrole derivative .

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